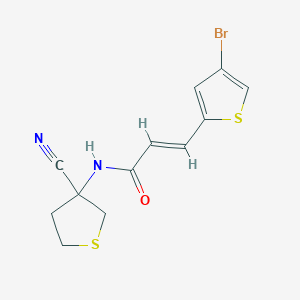![molecular formula C16H8Cl2F3N3 B2368740 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile CAS No. 400080-84-4](/img/structure/B2368740.png)
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile, also known as 2-C-PTS, is an organochlorine compound that has been studied for its potential applications in science and technology. 2-C-PTS is a white, crystalline solid with a melting point of 120°C. It has a molecular weight of 331.86 g/mol and a molecular formula of C13H7Cl3F3N2O. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Toxicological Studies : Chlorfenapyr, a related compound, has been studied for its toxicological impact. It interferes with mitochondrial oxidative phosphorylation, leading to cellular death, and has been associated with fatalities in cases of acute poisoning (Choi et al., 2010).
Insecticidal and Acaricidal Activities : Synthesized derivatives of 2-arylpyrroles, which are structurally related, have shown promising insecticidal and acaricidal activities. For instance, certain compounds exhibited better effectiveness than Chlorfenapyr against pests like Mythimna separata and Tetranychus urticae (Liu et al., 2012).
Synthesis Methods : Research has been conducted on the convenient preparation of related pyrrole-3-carbonitrile compounds, highlighting a method suitable for large-scale production (Wan-mei, 2003).
Structural Analysis : Studies have been conducted on the structure of related molecules, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, providing insights into the molecular configuration and properties (Igonin et al., 1993).
Optical and Photoluminescent Properties : A novel multifunctional 2-pyridone derivative, structurally related to the compound , has been synthesized and analyzed. Its optical properties, including blue emissive nature and a large Stokes shift, were elucidated through UV-Vis absorption and emission spectroscopy (Joy et al., 2018).
Antimicrobial Studies : Derivatives of dihydropyridine-3-carbonitrile, which are structurally related, have been analyzed for their antibacterial activity. The studies found that metal complexes of these compounds showed higher activities compared to the free ligand (Sadeek et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3/c17-12-3-1-10(2-4-12)15(9-23,5-6-22)14-13(18)7-11(8-24-14)16(19,20)21/h1-4,7-8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAIVOEGNDCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

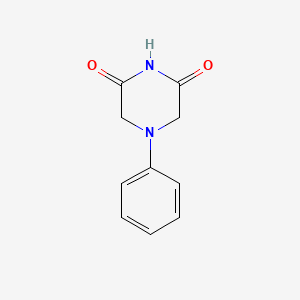
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)
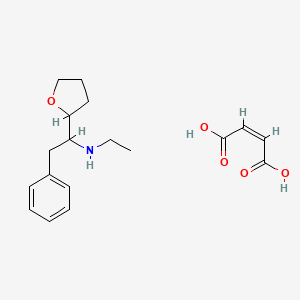
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
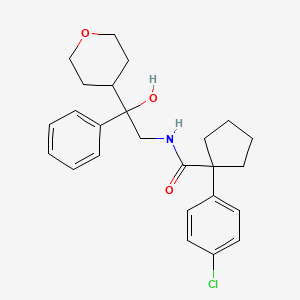
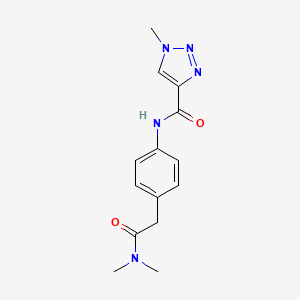
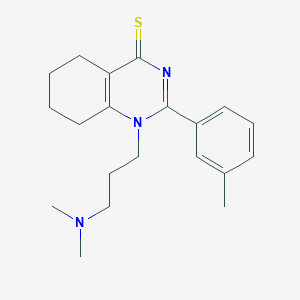
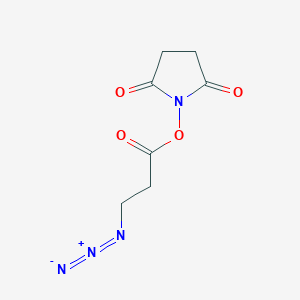
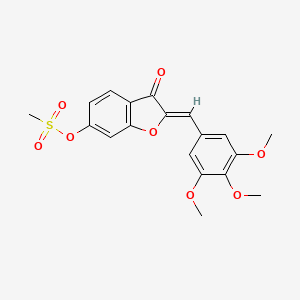
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
